5-Chloro-2-((R)-5-Methyl-[1,4]diazepan-1-yl)benzooxazole hydrochloride
Description
5-Chloro-2-((R)-5-Methyl-[1,4]diazepan-1-yl)benzooxazole hydrochloride (CAS: 1266664-66-7) is a chiral benzoxazole derivative featuring a 1,4-diazepane ring substituted with a methyl group at the (R)-configured 5-position. Its molecular formula is C₁₃H₁₇Cl₂N₃O (MW: 302.20 g/mol), and it exists as a hydrochloride salt to enhance solubility and stability . The compound is synthesized via methods involving coupling reagents like ethylcarbodiimide hydrochloride, as indicated in patent literature . It exhibits moderate hazards (H302, H315, H319, H335) related to toxicity, skin/eye irritation, and respiratory irritation .
Properties
IUPAC Name |
5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O.ClH/c1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13;/h2-3,8-9,15H,4-7H2,1H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQKTYRISREUFV-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101010225 | |
| Record name | (7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101010225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266664-66-7 | |
| Record name | Benzoxazole, 5-chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1266664-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101010225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(®-5-Methyl-[1,4]diazepan-1-yl)benzooxazole hydrochloride typically involves the cyclization of 2-aminophenols with β-diketones, catalyzed by a combination of Brønsted acid and CuI. Another approach involves the reaction of ortho-substituted anilines with functionalized orthoesters, yielding benzoxazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, with careful control of reaction conditions to ensure high yield and purity. The use of reusable acid catalysts, such as samarium triflate, in aqueous medium can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(®-5-Methyl-[1,4]diazepan-1-yl)benzooxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the diazepan ring or other substituents.
Substitution: Halogen substitution reactions can replace the chloro group with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or iodine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or functionalized benzoxazole compounds.
Scientific Research Applications
Drug Development
5-Chloro-2-((R)-5-Methyl-[1,4]diazepan-1-yl)benzooxazole hydrochloride is primarily recognized as an intermediate in the synthesis of Suvorexant , a medication used for the treatment of insomnia. Suvorexant acts as an orexin receptor antagonist, which helps regulate sleep-wake cycles. The synthesis of such compounds often involves intricate chemical processes where intermediates like this compound play a crucial role .
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit significant pharmacological activities:
- Orexin Receptor Modulation : As an orexin receptor antagonist, it may help in managing sleep disorders by inhibiting the wakefulness-promoting effects of orexin neuropeptides.
- Potential for CNS Effects : Due to its structural similarity to other benzodiazepine derivatives, it may possess anxiolytic or sedative properties, warranting further investigation into its central nervous system (CNS) effects .
Toxicological Assessments
Toxicological studies are essential for understanding the safety profile of this compound. Data indicates that it has a moderate toxicity level with an oral LD50 in rats ranging from 300 to 2000 mg/kg. It is classified as causing eye irritation and potentially harmful upon prolonged exposure . Such assessments are critical for evaluating the compound's suitability for therapeutic applications.
Case Study 1: Synthesis of Suvorexant
A notable case study involved the synthesis of Suvorexant using this compound as a key intermediate. The study highlighted various synthetic pathways and reaction conditions that optimize yield and purity. The successful application of this compound in drug synthesis underscores its importance in pharmaceutical chemistry.
Case Study 2: CNS Activity Evaluation
Another study evaluated the CNS activity of benzodiazepine analogs derived from similar structures to this compound. The findings suggested potential anxiolytic effects, which could lead to new therapeutic avenues for anxiety disorders . These insights emphasize the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(®-5-Methyl-[1,4]diazepan-1-yl)benzooxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, such as GABA_A receptors, modulating their activity and influencing neuronal signaling . This interaction can lead to various pharmacological effects, including anxiolytic and sedative properties.
Comparison with Similar Compounds
Structural Analogs in the Benzoxazole and Diazepane Families
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Enantiomeric Differences : The (R)- and (S)-enantiomers of the target compound (CAS 1266664-66-7 vs. 1276666-15-9) may exhibit divergent binding affinities due to stereochemical preferences in biological targets, though specific data are unavailable .
- In contrast, the target compound’s simpler methyl substitution may limit such selectivity but improve synthetic accessibility.
- Physicochemical Properties : The hydrochloride form (CAS 1266664-66-7) offers enhanced aqueous solubility compared to its free base (CAS 1266975-27-2), critical for in vivo applications .
Functional Group Modifications and Pharmacological Implications
- Diazepane Ring Modifications :
- Benzoxazole vs. Benzodiazepine Core: Methylclonazepam () contains a benzodiazepinone core with a nitro group, conferring sedative effects typical of benzodiazepines. The target compound’s benzoxazole core likely shifts its mechanism toward non-GABAergic pathways .
Biological Activity
5-Chloro-2-((R)-5-Methyl-[1,4]diazepan-1-yl)benzooxazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and neuropharmacological effects, supported by relevant research findings and data.
- IUPAC Name: 5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole
- Molecular Formula: C13H16ClN3O
- CAS Number: 1266975-27-2
- Boiling Point: 395 °C at 760 mmHg
Antimicrobial Properties
Research indicates that compounds structurally related to benzoxazole exhibit various degrees of antimicrobial activity. For instance, studies have shown that derivatives of benzoxazole can selectively act against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans . The minimal inhibitory concentrations (MIC) for these compounds suggest that while some derivatives possess significant antibacterial properties, others may be less effective.
Anticancer Activity
The compound's structural analogs have demonstrated cytotoxic effects on several cancer cell lines. A comprehensive study indicated that benzoxazole derivatives have been effective against breast (MCF-7), lung (A549), and prostate cancer cells (PC3), among others . The mechanism of action often involves the induction of apoptosis in cancer cells while exhibiting lower toxicity to normal cells, suggesting a promising therapeutic window for anticancer applications.
Neuropharmacological Effects
Benzodiazepines, including those with a benzoxazole scaffold, are known for their central nervous system (CNS) activities. They exhibit anxiolytic, sedative, and anticonvulsant properties . The specific biological activity of this compound in this context remains to be fully elucidated but could potentially align with these established effects.
Structure–Activity Relationship (SAR)
The biological activity of benzoxazole derivatives is often influenced by their structural modifications. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Electron-donating groups (e.g., methoxy) | Increased antibacterial activity |
| Electron-withdrawing groups | Decreased efficacy |
| Substituents on the phenyl ring | Significant impact on antifungal activity |
This relationship underscores the importance of chemical modifications in enhancing the therapeutic potential of these compounds .
Study 1: Antimicrobial Screening
A screening study evaluated various benzoxazole derivatives against standard microbial strains. The results indicated that only a few compounds exhibited notable activity against E. coli and B. subtilis, with MIC values ranging significantly among tested compounds .
Study 2: Cytotoxicity Assessment
In vitro assays assessed the cytotoxicity of several benzoxazole derivatives against cancer cell lines. The findings revealed that certain modifications led to a higher selectivity index, favoring cancer cells over normal cells . This selectivity is crucial for developing targeted cancer therapies.
Study 3: Neuropharmacological Evaluation
Research into the CNS effects of benzodiazepine-like compounds has shown promising results in animal models for anxiety reduction and seizure control. While specific data on this compound is limited, its structural similarity to known active compounds suggests potential efficacy in these areas .
Q & A
Q. What are the critical considerations for synthesizing 5-Chloro-2-((R)-5-Methyl-[1,4]diazepan-1-yl)benzooxazole hydrochloride with high enantiomeric purity?
- Methodological Answer : Enantiomeric purity is achieved through stereoselective synthesis. Use chiral catalysts (e.g., Rhodium or Palladium-based) during the coupling of the benzooxazole core with the diazepane moiety. Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy. Key parameters include temperature control (±2°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (0.5–2 mol%). Post-synthesis, recrystallization in ethanol/water mixtures (70:30 v/v) enhances purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For the benzooxazole moiety, look for characteristic ¹H-NMR peaks at δ 7.8–8.2 ppm (aromatic protons) and IR C=N stretches at ~1600 cm⁻¹. The diazepane ring protons appear as multiplet signals between δ 3.0–4.5 ppm. HRMS should match the molecular formula C₁₃H₁₆ClN₃O·HCl (exact mass: 310.08 g/mol) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use EN 374-certified nitrile gloves and FFP2 respirators to avoid dermal/ocular exposure. Conduct reactions in fume hoods with negative pressure. Store in airtight containers away from oxidizing agents. Emergency procedures include immediate rinsing with 0.1 M sodium bicarbonate for skin contact and activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound under green chemistry principles?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Use ICReDD’s reaction path search algorithms to predict solvent-free or aqueous-phase conditions. For example, replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity. Validate predictions via small-scale experiments (1–5 mmol) and compare yields using ANOVA .
Q. What strategies resolve contradictions in biological activity data across different in vitro assays?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., MIC vs. time-kill curves for antimicrobial studies). For inconsistent cytotoxicity data, perform dose-response curves (0.1–100 µM) with triplicate measurements. Use statistical tools like Grubbs’ test to identify outliers. Consider assay-specific variables: cell line heterogeneity (e.g., HEK293 vs. HepG2), serum concentration in media, and incubation times .
Q. How can impurity profiling be conducted to meet pharmacopeial standards for this compound?
- Methodological Answer : Employ HPLC-UV/ELSD with a C18 column (5 µm, 250 mm × 4.6 mm) and gradient elution (0.1% TFA in acetonitrile/water). Identify impurities using LC-MS/MS and synthesize reference standards (e.g., EP Impurity I/J). Quantify limits per ICH Q3A guidelines: ≤0.15% for individual impurities. Validate methods for specificity, precision (RSD <2%), and accuracy (98–102% recovery) .
Q. What reactor design principles improve scalability for large-scale synthesis?
- Methodological Answer : Opt for continuous-flow reactors to enhance heat/mass transfer. Design parameters include residence time distribution (RTD) optimization and static mixer integration. For exothermic steps (e.g., diazepane ring closure), use jacketed reactors with PID temperature control. Simulate fluid dynamics using COMSOL Multiphysics® to minimize hotspots. Pilot-scale trials (1–10 kg batches) should confirm ≥85% yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
